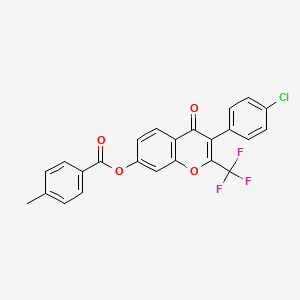

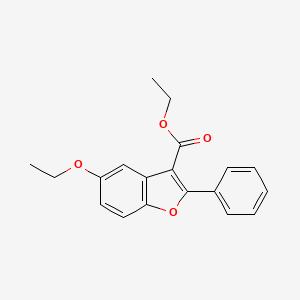

Ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El 5-Etoxi-2-fenil-1-benzofuran-3-carboxilato de etilo es un compuesto químico con la fórmula molecular C19H18O4. Pertenece a la clase de derivados de benzofurano y presenta un grupo etoxi (C2H5O) unido al anillo de benzofurano. La estructura del compuesto combina un núcleo de benzofurano con una funcionalidad éster, lo que lo hace intrigante para diversas aplicaciones.

Métodos De Preparación

Rutas sintéticas: Existen varias rutas sintéticas para la preparación del 5-Etoxi-2-fenil-1-benzofuran-3-carboxilato de etilo. Un enfoque común implica la reacción del ácido 2-fenilbenzofuran-3-carboxílico con etanol en presencia de un agente deshidratante (como cloruro de tionilo o cloruro de acetilo). El éster etílico resultante se aísla entonces.

Producción industrial: Si bien los métodos de producción a escala industrial no están ampliamente documentados, la síntesis a escala de laboratorio proporciona una base para posibles procesos a gran escala.

Análisis De Reacciones Químicas

Reactividad: El 5-Etoxi-2-fenil-1-benzofuran-3-carboxilato de etilo puede participar en varias reacciones químicas:

Hidrólisis de ésteres: En condiciones ácidas o básicas, el enlace éster se puede hidrolizar para producir el ácido carboxílico correspondiente y etanol.

Reducción: La reducción del grupo carbonilo (C=O) puede conducir a la formación del derivado alcohólico.

Sustitución: El grupo fenilo puede sufrir reacciones de sustitución, como la sustitución aromática nucleófila.

Hidrólisis: Condiciones ácidas (HSO) o básicas (NaOH).

Reducción: Borohidruro de sodio (NaBH) o hidruro de litio y aluminio (LiAlH).

Sustitución: Nucleófilos (por ejemplo, aminas, tioles) en presencia de ácidos de Lewis (por ejemplo, AlCl).

Productos principales: Los productos principales dependen de las condiciones de reacción específicas. La hidrólisis produce el ácido carboxílico correspondiente, mientras que la reducción produce la forma alcohólica.

Aplicaciones Científicas De Investigación

El 5-Etoxi-2-fenil-1-benzofuran-3-carboxilato de etilo encuentra aplicaciones en:

Química medicinal: Los investigadores exploran su potencial como andamiaje para el diseño de fármacos debido a su estructura única de benzofurano.

Estudios biológicos: Puede exhibir actividad biológica, lo que justifica la investigación en áreas como la inhibición enzimática o la unión a receptores.

Ciencia de los materiales: Los grupos funcionales del compuesto lo hacen interesante para la síntesis de materiales.

Mecanismo De Acción

El mecanismo de acción preciso sigue siendo un área de investigación activa. Los posibles objetivos moleculares y las vías necesitan una mayor exploración.

Comparación Con Compuestos Similares

Si bien el 5-Etoxi-2-fenil-1-benzofuran-3-carboxilato de etilo es relativamente raro, su singularidad radica en la combinación de moieties de benzofurano y etoxi. Los compuestos similares incluyen benzofuranos relacionados, ésteres y derivados.

Propiedades

IUPAC Name |

ethyl 5-ethoxy-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-3-21-14-10-11-16-15(12-14)17(19(20)22-4-2)18(23-16)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRLNZZYGAZFKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4E)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11651738.png)

![5,5-Dimethyl-2-{[(4-methylphenyl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B11651746.png)

![(6Z)-6-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651748.png)

![(2-Bromophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11651753.png)

![2-cyclopropyl-N'-[(E)-(4-hydroxyphenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11651761.png)

![2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B11651769.png)

![methyl 6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11651771.png)

![N-[(5Z)-5-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B11651784.png)

![2-[N-(3-Chloro-4-methylphenyl)4-methylbenzenesulfonamido]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)acetamide](/img/structure/B11651790.png)